molecular formula C13H11NO5 B2401883 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid CAS No. 1270120-16-5

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid

Cat. No. B2401883
M. Wt: 261.233
InChI Key: MOOHUCYHFODOGV-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid is a compound that has been studied in the field of antitubercular agents . It is part of a class of compounds known as 5-phenyl-furan-2-carboxylic acids, which have emerged as potential therapeutics targeting iron acquisition in mycobacterial species .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of 5-(4-nitrophenyl)furan-2-carboxylic acid involved the use of methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, HRMS, and SC-XRD . These techniques provide detailed information about the atomic and molecular structure of the compound.

Scientific Research Applications

Antimycobacterial Agents

5-Phenyl-furan-2-carboxylic acids, a class to which 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid belongs, have been identified as promising antimycobacterial agents. They are particularly noted for their ability to interfere with iron homeostasis in mycobacterial species. This has led to increased research into their structural properties and potential as antitubercular agents (Mori et al., 2022).

Electrochemical Properties

Derivatives of similar compounds have been investigated for their stable anionic groups, which are prepared electrochemically. Studies involving 2, 4-dimethyl-5-nitrofuran-3-carboxylic acid, a related compound, have shown that it can form comparatively stable anionic groups, making it of interest in electrochemical research (Kastron et al., 1968).

Solubility and Thermodynamic Properties

Research has been conducted on the solubility and thermodynamic properties of related furan-carboxylic acids. For instance, studies on the temperature dependence of the solubility of compounds like 5-(nitrophenyl)-furan-2-carboxylic acid in ethyl acetate have provided insights into the enthalpy and entropy of their dissolution and mixing (Sobechko et al., 2021).

Synthesis and Chemical Properties

A focus has been placed on the synthesis of furan-2-carboxaldehyde and derivatives like 5-aryl-furan-2-carboxylic acids. New methods have been developed using eerie ammonium nitrate, which underscores the chemical versatility and potential applications of these compounds in various fields, including material science and organic synthesis (Subrahmanya and Holla, 2003).

properties

IUPAC Name

5-(4,5-dimethyl-2-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-7-5-9(10(14(17)18)6-8(7)2)11-3-4-12(19-11)13(15)16/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOHUCYHFODOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid

Synthesis routes and methods

Procedure details

To 5-(4,5-dimethyl-2-nitrophenyl)furan-2-aldehyde (5a) (0.69 g, 2.81 mmol) was added solid NaOH (0.12 g, 3.09 mmol) and 10% NaOH solution (6.2 ml). Silver nitrate (0.47 g, 2.81 mmol) was added, and the reaction mixture heated to 60° C. for 3 h. After cooling to room temperature the resulting mixture was poured into 2N HCl (50 ml) during which the product precipitated out of solution and was collected by filtration. The crude solid was purified by column chromatography using 0-2% MeOH/DCM as eluent. (5i) was obtained yellow solid (41%). mp 231-233° C. 1H NMR (400 MHz, DMSO-d6): δ 2.34 and 2.35 (6H, 2s), 6.93 and 6.94 (dd, J=1.6 and 3.6 Hz, 1H), 7.31 and 7.32 (dd, J=1.2 and 3.2 Hz, 1H) 7.63 (s, 1H), 7.80 (s, 1H) 13.20 (brs, 1H); 13C NMR (100 MHz, DMSO-d6): δ 19.63, 19.84, 111.67, 120.01, 120.63, 125.62, 131.19, 140.48, 143.26, 145.82, 145.91, 152.59, 159.71; HRMS (m/z): [M+H]+ calcd for C13H12NO5, 262.0710; found, 262.0714.
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
41%

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